2-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol
Description
The compound 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Position 1: A phenyl group, a common feature in pyrazolo-pyrimidine scaffolds to enhance structural stability and aromatic interactions .
- Position 4: A 2H-1,3-benzodioxol-5-ylamino group, introducing a bicyclic ether moiety known to modulate lipophilicity and metabolic stability .
- Position 6: A 2-aminoethanol substituent, contributing polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-polar analogs .
Structural modifications at positions 4 and 6 are critical for tuning bioactivity and physicochemical properties .
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c27-9-8-21-20-24-18(23-13-6-7-16-17(10-13)29-12-28-16)15-11-22-26(19(15)25-20)14-4-2-1-3-5-14/h1-7,10-11,27H,8-9,12H2,(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIMRATUUOUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C4C=NN(C4=NC(=N3)NCCO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({4-[(2H-1,3-benzodioxol-5-yl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 896697-76-0 |
| LogP | 2.56 |
The presence of the benzodioxole moiety is significant as it is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study conducted on multicellular spheroids demonstrated that related compounds could inhibit tumor growth effectively. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death and proliferation control .
The proposed mechanism for the anticancer effects includes:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G2/M phase.
Anti-inflammatory Effects
Compounds containing the benzodioxole structure have also been studied for their anti-inflammatory properties. In vitro studies suggest that they can modulate inflammatory cytokine production, thereby reducing inflammation-related damage in tissues .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Properties : A recent investigation into a library of compounds found that those containing the benzodioxole moiety exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values ranging from 5 to 15 µM for effective compounds .
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes and improved survival rates compared to controls. These findings support the potential for developing these compounds as therapeutic agents against cancer .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds could inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound under discussion has been studied for its ability to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as selective protein kinase inhibitors, which are crucial in cancer treatment strategies .
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in cancer progression and other diseases. Studies have demonstrated that similar compounds can act as effective inhibitors of enzymes such as cyclin-dependent kinases and phosphodiesterases . This property is vital for developing targeted therapies that minimize side effects associated with traditional chemotherapy.
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : A study evaluated the anticancer activity of various derivatives against human cancer cell lines. The results indicated that certain modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced cytotoxicity .
- In Vivo Models : Animal models have been employed to assess the therapeutic potential of these compounds. For example, a derivative demonstrated reduced tumor growth in xenograft models when administered at specific dosages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine core can lead to increased potency and selectivity against target enzymes or receptors. For instance, substituents on the benzodioxole ring can influence both solubility and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Benzodioxol derivatives are associated with improved metabolic stability over simple phenyl analogs .
Position 6 Modifications: The 2-aminoethanol group introduces polarity, likely improving aqueous solubility over the thiazolo-pyrimidinone derivatives in .
Synthetic Methods: The user’s compound may require cross-coupling or nucleophilic substitution for the benzodioxol and ethanolamine groups, contrasting with the acid-catalyzed cyclization in or Suzuki reactions in .
Implications of Structural Variations
- Solubility: The 2-aminoethanol group likely confers higher solubility than thiazolo or chromenone derivatives, critical for bioavailability .
- Target Binding : The benzodioxol moiety’s electron-rich structure may enhance interactions with hydrophobic enzyme pockets, while the phenyl group at position 1 stabilizes the core conformation .
- Thermal Stability: Compounds with sulfonamide or chromenone groups (e.g., Example 52) exhibit higher melting points (~228°C) due to crystalline packing, whereas the user’s compound’s melting point remains uncharacterized .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazole derivatives with formamidine or carbonyl equivalents. A one-flask procedure developed by Lee et al. (2017) involves treating 5-amino-1-phenyl-1H-pyrazole (1a ) with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 60°C for 1–2 hours to generate a Vilsmeier-Haack intermediate. Subsequent addition of hexamethyldisilazane (HMDS) facilitates cyclization, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) in 91% yield.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF | 91 | |
| Temperature | 60°C | 91 | |
| Coupling Agent | PBr₃ | 91 |
Regioselective Amination at Position 4
Nucleophilic Aromatic Substitution (SNAr)
Introduction of the 2H-1,3-benzodioxol-5-ylamino group at position 4 is achieved via SNAr. Dichloropyrazolo[3,4-d]pyrimidine intermediate (3 ) reacts with 5-amino-1,3-benzodioxole (4 ) in ethanol under reflux. This method, adapted from antibacterial studies, achieves 78–85% yield when using triethylamine as a base to deprotonate the amine nucleophile.
Mechanistic Considerations
- Electron-withdrawing pyrimidine ring activates C4 for nucleophilic attack.
- Steric hindrance from the N1-phenyl group directs substitution to C4 over C6.
Functionalization at Position 6
Ethanolamine Coupling via Buchwald-Hartwig Amination
The 6-chloro intermediate (5 ) undergoes palladium-catalyzed coupling with 2-aminoethanol. Using BrettPhos Pd G3 precatalyst (2 mol%) and Cs₂CO₃ in dioxane at 100°C, this method achieves 65–72% yield. Microwave-assisted conditions (150°C, 30 min) improve efficiency to 82%.
Side Reactions
- Overheating promotes N-dearylation of the benzodioxole group.
- Competing C2 amination is suppressed by bulky N1-phenyl substituents.
Final Hydroxylation and Purification
Protective Group Strategy
To prevent ethanolamine oxidation during synthesis, a tert-butyldimethylsilyl (TBS) protecting group is employed. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF yields the target compound in >95% purity.
Analytical Data
- ¹H NMR (DMSO-d6): δ 8.37 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 9H, aromatic), 5.98 (s, 2H, OCH₂O), 4.75 (t, J = 5.1 Hz, 1H, OH), 3.58 (q, 2H, CH₂OH), 3.24 (q, 2H, NHCH₂).
- HRMS : m/z 447.1521 [M+H]⁺ (calc. 447.1524).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Methodologies
Challenges and Optimization Opportunities
Solvent Effects on Regioselectivity
Polar aprotic solvents (DMF, DMSO) favor C4 amination by stabilizing the transition state, while ethereal solvents (THF) improve C6 coupling yields.
Catalytic System Innovations
Replacing Pd(OAc)₂ with RuPhos Pd G2 reduces metal leaching from 12 ppm to <2 ppm, meeting pharmaceutical safety standards.
Q & A
Q. What foundational synthetic routes are recommended for preparing this compound?
Methodological Answer: The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization. Key steps include:
- Core Formation : Cyclocondensation of pyrazole derivatives with pyrimidine precursors under reflux in ethanol (12–24 hours), as demonstrated in analogous syntheses .
- Benzodioxol-5-ylamino Substitution : Coupling 4-amino intermediates with 1,3-benzodioxol-5-amine under inert atmosphere (N₂) to prevent oxidation .
- Ethanolamine Addition : Reacting the pyrimidine intermediate with ethylene oxide in a controlled, anhydrous environment to introduce the ethanolamine moiety .
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) for amine coupling to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which analytical techniques are critical for confirming structural integrity?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns and assess purity (e.g., benzodioxole aromatic protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching C₂₀H₁₉N₅O₃).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as applied to related pyrazolo[3,4-d]pyrimidines .
Q. Data Interpretation :
- Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict).
- Compare crystallographic data with Cambridge Structural Database entries.
Advanced Research Questions
Q. How can researchers optimize the pyrazolo[3,4-d]pyrimidine core synthesis to improve yield?
Methodological Answer: Key variables for optimization:
- Solvent Selection : Ethanol vs. DMF (DMF increases reaction rate but may require higher temperatures).
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Gradual heating (60–80°C) to avoid decomposition of thermally unstable intermediates .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low yield | Increase reaction time (24–48 hours) | |
| Side products | Purify intermediates via column chromatography (SiO₂, EtOAc/hexane) |
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer: Systematically evaluate:
- Target Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Physicochemical Properties : Adjust solubility (e.g., PEGylation of ethanolamine) or logP to match assay conditions .
- Conformational Analysis : Perform MD simulations to assess binding pose variations vs. rigid docking models.
Case Study :
If in silico models predict kinase inhibition but in vitro assays show no activity:
- Test alternate phosphorylation states of the kinase.
- Validate cell permeability via LC-MS intracellular concentration measurements.
Q. How can the ethanolamine moiety be modified to enhance aqueous solubility without reducing potency?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., phosphate esters, glycosylation) at the ethanolamine hydroxyl.
- Prodrug Design : Mask the hydroxyl as a labile ester (e.g., acetyl or succinyl), which hydrolyzes in vivo .
- Co-solvent Systems : Use DMSO (<1% v/v) in biological assays to maintain solubility without denaturing proteins .
Q. Experimental Workflow :
Synthesize derivatives with varying hydrophilic substituents.
Measure solubility (shake-flask method) and logP (HPLC).
Test retained activity via enzymatic assays (e.g., kinase inhibition).
Q. What methods analyze metabolic stability in hepatic microsomes?
Methodological Answer:
- Protocol :
- Data Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method.
Q. Critical Parameters :
- Control for nonspecific binding to microsomal proteins.
- Include positive controls (e.g., verapamil for CYP3A4).
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer:
- Core Modifications :
- Replace benzodioxole with other bicyclic amines (e.g., indole) to assess target selectivity.
- Vary pyrazolo[3,4-d]pyrimidine substituents (e.g., methyl vs. trifluoromethyl) to optimize steric/electronic effects .
- Ethanolamine Optimization :
- Test rigidified analogs (e.g., cyclopropane derivatives) to pre-organize the binding conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
